molecular formula C17H14ClN3O4 B2634613 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide CAS No. 896300-51-9

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide

Cat. No. B2634613
CAS RN: 896300-51-9
M. Wt: 359.77
InChI Key: YLMWATJQHUZMPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Regio- and Stereo-synthesis and Crystal Structure

  • Crystal Structure Analysis: A study detailed the regio- and stereo-controlled rearrangement of a similar nitrophenyl compound, elucidating its crystal structure via X-ray diffraction. This research highlights the compound's potential application in understanding molecular configurations and designing drugs with specific stereochemical requirements (H. A. Samimi, 2016).

Antibacterial Activity

  • Antibacterial Compounds: Nickel and copper metal complexes of a related nitrobenzamide were synthesized and showed significant antibacterial efficacy, suggesting potential applications in developing new antibacterial agents (S. Saeed et al., 2010).

Hypoxia-selective Cytotoxins

  • Cancer Research: Research on bioreductive drugs related to nitrobenzamides has shown selective toxicity for hypoxic cells, indicating potential applications in targeting tumor microenvironments (B. Palmer et al., 1995).

Solubility and Absorption Improvement

  • Drug Formulation: Studies have focused on improving the oral absorption of poorly water-soluble drugs by reducing particle size to the submicron region, which could apply to similar compounds for enhancing drug delivery (N. Kondo et al., 1993).

Molecular Engineering

  • Crystal Engineering: Investigations into molecular tapes and interactions in crystal engineering could inform the design of new materials or drugs by exploiting hydrogen and halogen bonds, applicable to compounds with similar structural motifs (B. K. Saha et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential applications or areas of research for the compound. This could be based on its physical properties, biological activity, or other unique characteristics .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMWATJQHUZMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide

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